Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O5/c1-14(2,3)22-13(20)17-9-7-16(8-10-17)12(19)15-6-5-11(18)21-4/h5-10H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEQNLHDENUXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with methyl 3-bromopropanoate in the presence of a base such as triethylamine or caesium carbonate . The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamoyl group.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine and caesium carbonate, as well as solvents such as THF and DMF . Reaction conditions typically involve room temperature and anhydrous environments to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function or altering their activity. The specific pathways and molecular targets depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity and Functional Group Impact
Table 1: Key Structural and Functional Comparisons
Stability and Reactivity
- Target Compound: The ester group (3-methoxy-3-oxopropyl) enhances stability under basic conditions compared to hydrolytically sensitive groups like bromine (e.g., 2102410-31-9) .
- Instability in Analogues: Compounds 1a and 1b (oxazolidinone-triazole derivatives) degrade in simulated gastric fluid due to labile oxazolidinone rings, highlighting the importance of substituent choice for oral bioavailability .
Biological Activity
Tert-butyl 4-[(3-methoxy-3-oxopropyl)carbamoyl]piperazine-1-carboxylate, with the CAS number 951925-05-6, is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and possible applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₅N₃O₅, and it has a molecular weight of 315.37 g/mol. The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of functional groups such as methoxy and carbamoyl enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅N₃O₅ |
| Molecular Weight | 315.37 g/mol |
| CAS Number | 951925-05-6 |
Biological Activity
Research indicates that compounds containing piperazine structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specific studies related to this compound have highlighted its potential in the following areas:
1. Antimicrobial Activity
Studies have shown that similar piperazine derivatives possess significant antimicrobial properties. While specific data on this compound is limited, structural similarities suggest potential efficacy against various microbial strains.
2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects by modulating inflammatory pathways. The carbamate functional group may play a critical role in these interactions.
3. Anticancer Potential
The unique structure of this compound positions it as a candidate for further investigation in cancer research. Preliminary studies on related compounds indicate activity against human cancer cell lines, suggesting that this compound could also exhibit similar properties.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : The initial step involves creating the piperazine core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and carbamoyl groups, which are crucial for the biological activity.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies and Research Findings
Recent research has focused on the biological evaluation of piperazine derivatives, including those structurally related to this compound:
Study on Cancer Cell Lines
A study evaluated various piperazine derivatives against multiple human cancer cell lines (e.g., MiaPaCa2, BxPC3). Compounds with similar structural motifs showed significant growth inhibition at specific concentrations, indicating that modifications to the piperazine structure can enhance anticancer activity .
Inhibition Mechanisms
Research into related compounds has revealed mechanisms of action involving interference with protein-protein interactions critical for cancer cell proliferation . This suggests that this compound could potentially be developed as an inhibitor targeting similar pathways.
Q & A
Q. Critical Considerations :
- Excess reagents may lead to byproducts (e.g., over-substitution on piperazine).
- Moisture-sensitive steps require anhydrous solvents .
Which analytical techniques are most reliable for confirming purity and structural identity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify the piperazine backbone, tert-butyl group (δ ~1.4 ppm), and carbamoyl protons (δ ~6.5–7.5 ppm). Discrepancies in peak splitting may indicate stereochemical impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>97%). Retention time comparisons against certified reference materials reduce false positives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 358.2) .
How can researchers derivatize this compound for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Functional Group Modifications :
- Oxidation : The methoxy group can be oxidized to a carboxylic acid using KMnO/HO, enabling salt formation for improved solubility .
- Reduction : Sodium borohydride reduces the carbamoyl group to an amine, altering hydrogen-bonding interactions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups to the piperazine ring .
Data Contradiction Analysis : - Conflicting bioactivity results may arise from unintended deprotection of the Boc group under acidic conditions. Validate stability via TLC or in situ FTIR monitoring .
What experimental strategies are used to resolve conflicting NMR or HPLC data?
Level: Advanced
Methodological Answer:
- NMR Contradictions :
- Variable Temperature NMR : Distinguishes dynamic effects (e.g., rotameric equilibria) from impurities.
- 2D NMR (COSY, HSQC) : Assigns overlapping peaks; e.g., NOESY confirms spatial proximity of tert-butyl and carbamoyl groups .
- HPLC Contradictions :
How can the compound’s crystal structure be determined, and what insights does this provide?
Level: Advanced
Methodological Answer:
- Single-Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- XRD Analysis : SHELXL or similar software refines the structure. Key parameters:
- Space group: P2/c (monoclinic)
- Unit cell dimensions: a = 14.28 Å, b = 11.58 Å, c = 11.33 Å .
What in vitro assays are suitable for evaluating its biological activity?
Level: Advanced
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled antagonists) quantify affinity for GPCRs or kinases .
- Cellular Models :
- HEK293 Cells : Transfected with target receptors to measure cAMP or calcium flux .
- MTT Assay : Assess cytotoxicity (IC) in cancer cell lines .
Troubleshooting :
- False negatives may occur due to poor membrane permeability. Use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
How can computational modeling predict target interactions?
Level: Advanced
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding to homology-modeled receptors. Focus on:
- Hydrogen bonds between the carbamoyl group and active-site residues.
- Hydrophobic interactions with the tert-butyl group .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD values >3 Å suggest poor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
